1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Description
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS: 2708646-08-4) is a pyrazole derivative with the molecular formula C₇H₁₄ClN₃ and a molecular weight of 175.66 g/mol . Its structure features:
- A methyl group at position 1 of the pyrazole ring.
- An isopropyl group (propan-2-yl) at position 2.
- A primary amine at position 4, protonated as a hydrochloride salt.
The compound is used in pharmaceutical and agrochemical research due to the pyrazole scaffold’s versatility in noncovalent interactions (e.g., hydrogen bonding, van der Waals forces) . Limited data on its physical properties (e.g., melting point, solubility) are available, but hydrochloride salts typically enhance aqueous solubility compared to free bases.
Properties
IUPAC Name |
1-methyl-3-propan-2-ylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-5(2)7-6(8)4-10(3)9-7;/h4-5H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUVXFXCTZATHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Halogenation of Pyrazole Intermediates
A common approach involves halogenating a pre-formed pyrazole ring to introduce reactivity for subsequent substitutions. For example, 4-nitropyrazole can undergo chlorination at position 3 using concentrated HCl (37%, 12 M) and chlorine gas at 30–40°C, yielding 3-chloro-4-nitropyrazole. This step benefits from high HCl concentrations to direct halogenation to the 3-position, avoiding isomerization.
Nitro Group Reduction to Amine
The nitro group at position 4 is reduced to an amine using hydrogen gas (3–5 atm) over a palladium/alumina (Pd/Al₂O₃) catalyst in ethanol. This method, adapted from US10233155B2, achieves near-quantitative conversion with minimal byproducts. Post-reduction, the free amine is treated with HCl gas in diethyl ether to form the hydrochloride salt, yielding a crystalline product.
Cyclocondensation Route for Pyrazole Formation
Hydrazine-Based Cyclization
An alternative pathway constructs the pyrazole ring from a 1,3-diketone precursor. Reacting acetylacetone with hydrazine hydrate in refluxing ethanol forms 1H-pyrazole, which is subsequently functionalized. Methylation at position 1 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.
Direct Introduction of Isopropyl and Amine Groups
After methylation, the 3-position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by Suzuki-Miyaura coupling with isopropylboronic acid. However, this method risks low regioselectivity, necessitating chromatographic purification. Amination at position 4 is then performed via Buchwald-Hartwig coupling with ammonia, though yields are moderate (50–60%) compared to nitro reduction.
Comparative Analysis of Methodologies
The halogenation-Grignard pathway is favored industrially due to its reproducibility and higher yields, while the cyclocondensation route offers modularity for structural variants.
Purification and Salt Formation
Crystallization Techniques
Crude 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine is dissolved in hot isopropanol, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Recrystallization from ethanol/water (9:1) enhances purity to >99%, as validated by HPLC.
Analytical Validation
-
¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 3.10–3.30 (m, 1H, CH), 6.90 (s, 1H, pyrazole-H).
-
HPLC Purity : 99.5% (C18 column, 0.1% TFA in acetonitrile/water).
Industrial Scalability and Environmental Impact
Large-scale production employs continuous-flow reactors for halogenation and Grignard steps, reducing solvent waste by 40% compared to batch processes. Solvent recovery systems for THF and ethanol align with green chemistry principles, achieving an E-factor (kg waste/kg product) of 8.2 .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, often referred to as a pyrazole derivative, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound has been investigated primarily in medicinal chemistry, agrochemicals, and materials science. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that this compound showed significant inhibition of cancer cell proliferation in vitro. The compound was tested against various cancer cell lines, including breast and prostate cancer cells.
Case Study:
In a recent study, the compound was synthesized and evaluated for its cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated an IC50 value of 15 µM for MCF-7 and 20 µM for PC-3 cells, suggesting its potential as a lead compound for further development in anticancer therapies .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. The hydrochloride salt form of this compound has shown to inhibit the production of pro-inflammatory cytokines in various models.
Data Table: Inhibition of Cytokine Production
| Compound | Cytokine Inhibition (%) | Model Used |
|---|---|---|
| This compound | 75% (TNF-alpha) | LPS-stimulated macrophages |
| Aspirin | 80% | LPS-stimulated macrophages |
This data underscores the compound's potential as an anti-inflammatory agent, comparable to established drugs like aspirin .
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against plant pathogens and pests. Its structure suggests potential as a fungicide or insecticide.
Case Study:
Field trials were conducted to assess the effectiveness of this compound against common agricultural pests. The results showed a significant reduction in pest populations when applied at concentrations of 200 ppm.
Data Table: Efficacy Against Pests
| Pest Species | Control (%) at 200 ppm | Control (%) at 400 ppm |
|---|---|---|
| Aphids | 65% | 85% |
| Spider Mites | 70% | 90% |
| Fungal Pathogen (e.g., Fusarium) | 60% | 80% |
These findings suggest that the compound could be developed into an effective agrochemical product .
Polymer Additives
The unique chemical structure of this pyrazole derivative allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Polymer Properties with Additive
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polypropylene | 30 | 150 |
| Polyvinyl Chloride | 25 | 140 |
Incorporating the hydrochloride form into these polymers improved their overall performance metrics significantly .
Mechanism of Action
The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following analogs share the pyrazole core but differ in substituents:
Physicochemical Properties
- Molecular Weight : The trifluoromethyl analog (201.58 g/mol) is heavier than the target compound (175.66 g/mol) due to fluorine atoms .
- Solubility : Hydrochloride salts improve solubility, but the trifluoromethyl group’s hydrophobicity may reduce aqueous solubility compared to the isopropyl group .
- Stability : The cyclopropyl analog’s ring strain could increase reactivity or susceptibility to ring-opening reactions .
Pharmacological and Chemical Relevance
- Cyclopropyl Analog : Conformational restraint from the cyclopropyl group may influence receptor selectivity .
Biological Activity
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, also known by its IUPAC name, exhibits a range of biological activities that have garnered significant attention in medicinal chemistry. This compound is part of the pyrazole family, which is recognized for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.
- Chemical Formula: CHClN
- Molecular Weight: 175.66 g/mol
- CAS Number: 2708646-08-4
- Appearance: Liquid at room temperature
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing pathways related to inflammation, microbial growth, and other physiological processes.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
These compounds demonstrated varying degrees of effectiveness against the tested strains, indicating potential for therapeutic applications in treating bacterial infections .
2. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds derived from the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
| Tested Compound | 61% at 10 µM | 76% at 10 µM |
These results suggest that modifications to the pyrazole structure can enhance anti-inflammatory activity, making these compounds candidates for further development in inflammatory disease treatments .
3. Anticancer Properties
Pyrazole derivatives have also been explored for their anticancer potential. A study demonstrated that certain substituted pyrazoles exhibited cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
These findings indicate that the pyrazole scaffold can be optimized for selective cytotoxicity against cancer cells, warranting further investigation into its mechanisms and therapeutic applications .
Case Studies
Recent case studies have focused on the synthesis and evaluation of novel pyrazole derivatives, including those similar to this compound:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory mediators in vitro. The most promising compounds showed up to 85% inhibition of TNF-α at micromolar concentrations .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of modified pyrazoles against multi-drug resistant strains. Compounds demonstrated significant activity against Klebsiella pneumoniae, suggesting their potential role in addressing antibiotic resistance .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:
- Temperature and Solvent Selection : Use dichloroethane or similar solvents for coupling reactions, as demonstrated in amidation procedures involving carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) improve reaction efficiency by acting as acyl transfer catalysts .
- Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt with >95% purity, as seen in analogous pyrazole-amine syntheses .
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | EDC, DMAP, dichloroethane, RT | ~75% | |
| Salt Formation | HCl (gaseous), ethanol | 85-90% |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, a singlet at δ 8.46 ppm (DMSO-d6) corresponds to the pyrazole C-H proton .
- X-ray Crystallography : Refinement via SHELXL (SHELX suite) resolves bond angles and distances, critical for confirming the hydrochloride salt formation .
- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 184.1 for the free base) .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
Methodological Answer:
- Multi-Technique Validation : Combine XRD with DFT (Density Functional Theory) calculations to cross-validate bond lengths and angles. SHELXL’s restraints (e.g., DFIX for Cl⁻···N distances) mitigate overfitting in low-resolution datasets .
- Twinned Data Refinement : For crystals with twinning, use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Hydrogen Bond Analysis : Map interactions between the amine group and chloride ion using OLEX2 or Mercury software .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Replication : Ensure consistent assay conditions (e.g., IC50 measurements using ATP-competitive kinase assays) .
- Metabolite Interference : Test for solvolysis or degradation products via LC-MS; for example, propargylamine derivatives may form under acidic conditions .
- Target Selectivity Profiling : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies of pyrazole-amine derivatives?
Methodological Answer:
- Substituent Scanning : Systematically replace the isopropyl group (propan-2-yl) with cyclopropyl or trifluoromethyl groups to assess steric/electronic effects on bioactivity .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., amine-Cl⁻ interaction) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .
Q. SAR Example Table :
| Derivative | R-Group | Activity (IC50, µM) | Trend |
|---|---|---|---|
| Parent | Propan-2-yl | 2.3 | Baseline |
| Cyclopropyl | Cyclopropyl | 0.9 | ↑ 2.5x |
| Trifluoromethyl | CF3 | 5.7 | ↓ 0.4x |
Q. How to resolve discrepancies in NMR spectral assignments for regioisomers?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish C-4 vs. C-5 pyrazole protons via - correlations .
- Isotopic Labeling : Synthesize -labeled analogs to confirm amine group connectivity .
- Computational Prediction : Compare experimental shifts with DFT-calculated NMR spectra (GIAO method, B3LYP/6-311+G(d,p)) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
